molecular formula C12H8Cl2N2OS2 B2584576 2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide CAS No. 896306-59-5

2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide

Cat. No.: B2584576
CAS No.: 896306-59-5
M. Wt: 331.23
InChI Key: VYRBFJOZAZIBAB-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the thiophene ring.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.

    2,5-dichlorothiophene: A simpler derivative used in various chemical syntheses.

Uniqueness

2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyano and carboxamide groups make it a versatile intermediate for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2OS2/c1-5-6(2)18-12(8(5)4-15)16-11(17)7-3-9(13)19-10(7)14/h3H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRBFJOZAZIBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=C(SC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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